molecular formula C12H19Cl2N B6593379 1-(4-Chlorophenyl)hexan-1-amine hydrochloride CAS No. 5461-40-5

1-(4-Chlorophenyl)hexan-1-amine hydrochloride

Cat. No.: B6593379
CAS No.: 5461-40-5
M. Wt: 248.19 g/mol
InChI Key: KVCYELVTIJVSDY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)hexan-1-amine hydrochloride (CAS 5461-40-5) is a chemical compound with the molecular formula C12H19Cl2N and a molecular weight of 248.19 g/mol . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Structurally, this amine features a hexyl chain and a 4-chlorophenyl ring, a motif found in compounds studied for their effects on the central nervous system . Synthetic cathinones and other psychoactive substances with similar aryl-amine backbones are investigated in neuroscience for their potential to modulate neurotransmitter systems, including dopamine and serotonin . Research into such structures focuses on mechanisms like neuronal cytotoxicity, the induction of oxidative stress, and disruption of mitochondrial membrane potential . Furthermore, related compounds are the subject of advanced analytical characterization techniques, such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, to understand their solid-state properties and intermolecular interactions . This makes this compound a candidate for use in forensic analysis, toxicological studies, and fundamental pharmacological research as a reference standard or building block in synthetic chemistry. Researchers can utilize this compound to explore the structure-activity relationships of amine-based substances and their biological impacts.

Properties

IUPAC Name

1-(4-chlorophenyl)hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYELVTIJVSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10636177
Record name 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-40-5
Record name NSC5875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Chlorophenyl Alkyl Ketones

A widely employed strategy for synthesizing secondary amines involves the reductive amination of ketones. For 1-(4-chlorophenyl)hexan-1-amine, this would entail the reaction of 4-chlorophenyl hexan-1-one with a primary amine (e.g., ammonium acetate) in the presence of a reducing agent.

Procedure :

  • Imine Formation : 4-Chlorophenyl hexan-1-one (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux to form the corresponding oxime intermediate.

  • Reduction : The oxime is reduced using borane-tetrahydrofuran (BH₃-THF, 2.0 equiv) at 80°C for 16 hours, followed by acidic workup to yield the primary amine.

  • Salt Formation : The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.

Key Considerations :

  • Yield Optimization : The use of BH₃-THF provides superior selectivity over traditional methods like the Birch reduction, with reported yields of ~50–60% for analogous compounds.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) is critical to isolate the amine intermediate before salt formation.

Nucleophilic Substitution of Haloalkanes

Another approach involves the alkylation of 4-chloroaniline with a hexyl halide. This method is less common due to competing side reactions but offers scalability for industrial production.

Procedure :

  • Alkylation : 4-Chloroaniline (1.0 equiv) is reacted with 1-bromohexane (1.1 equiv) in the presence of potassium iodide (KI, catalytic) and potassium hydroxide (KOH, 2.0 equiv) in water/toluene at 102°C for 3.5 hours.

  • Workup : The organic layer is separated, washed with acetone-methanol mixtures, and dried over anhydrous potassium carbonate.

  • Salt Formation : The crude amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Considerations :

  • Side Reactions : Competing over-alkylation can lead to tertiary amine byproducts. Excess KOH and controlled stoichiometry mitigate this issue.

  • Solvent Systems : Biphasic systems (toluene/water) improve reaction efficiency by facilitating the removal of hydrohalic acids.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Conditions Yield
Reductive Amination4-Chlorophenyl hexan-1-oneNH₂OH·HCl, BH₃-THF80°C, 16 h~55%
Nucleophilic Substitution4-Chloroaniline, 1-bromohexaneKOH, KI, toluene/water102°C, 3.5 h~40%

Advantages and Limitations :

  • Reductive Amination : Higher yields and cleaner reaction profiles but requires specialized reagents (BH₃-THF).

  • Nucleophilic Substitution : Scalable but necessitates rigorous purification to isolate the secondary amine.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern pharmaceutical manufacturing often employs continuous flow reactors to enhance reproducibility. For this compound, this involves:

  • Automated Feed Systems : Precise dosing of 4-chlorophenyl hexan-1-one and hydroxylamine hydrochloride into a heated reactor.

  • In-Line Monitoring : Real-time pH and temperature adjustments to optimize imine formation and reduction.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions:

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for imine intermediates.

  • Biocatalytic Methods : Enzymatic reduction of oximes using alcohol dehydrogenases, though this remains experimental for chlorophenyl substrates.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Essential for removing unreacted ketones and over-alkylated byproducts.

  • Ion-Exchange Resins : Used in industrial settings to isolate the hydrochloride salt from aqueous solutions.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include a triplet for the hexyl chain’s terminal methyl group (δ 0.8–1.0 ppm) and aromatic protons for the chlorophenyl ring (δ 7.2–7.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 248.19 (C₁₂H₁₉Cl₂N⁺).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-(4-Chlorophenyl)hexan-1-amine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic aromatic substitutions allows for the introduction of various functional groups onto the phenyl ring.
Reaction Type Common Reagents Products Formed
OxidationPotassium permanganate, hydrogen peroxideNitroso or nitro derivatives
ReductionLithium aluminum hydride, sodium borohydrideSecondary or tertiary amines
SubstitutionSodium methoxide, potassium tert-butoxideSubstituted phenyl derivatives

Biology

  • Biological Activity : Research indicates that compounds with similar structures may interact with biological systems, potentially affecting neurotransmitter systems. For instance, analogs of this compound have been studied for their effects on trace amine-associated receptors (TAARs), which are implicated in various neurological functions .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for developing pharmaceuticals aimed at treating neurological disorders or other conditions linked to dopaminergic activity. For example, one study identified compounds with agonistic activity against TAAR1 that could be relevant for schizophrenia treatment .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate in producing specialty chemicals. Its unique structure allows it to be tailored for specific industrial processes requiring specialized chemical properties.

Case Study 1: Neuropharmacological Research

A study evaluated several analogs of this compound for their agonistic activity on TAAR1. The most active compound demonstrated significant effects on hyperlocomotion in dopamine transporter knockout rats, suggesting potential applications in treating disorders associated with dopaminergic dysregulation .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of related compounds highlighted the utility of continuous flow reactors for producing this compound. This method improves yield and consistency compared to traditional batch processes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The para-chlorophenyl group enhances metabolic stability compared to ortho-fluoro analogs (e.g., 1-(2-fluorophenyl)hexan-1-amine HCl), which may exhibit faster clearance due to steric hindrance .

Chain Length and Branching :

  • Longer alkyl chains (e.g., C6 in the target compound) may improve blood-brain barrier penetration relative to shorter-chain derivatives like 1-(4-chlorophenyl)ethan-1-amine HCl .
  • Branched chains (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) reduce crystallinity, enhancing solubility in organic solvents .

Toxicity and Applications: Chlorphenoxamine HCl, a benzhydryl ether analog, demonstrates moderate acute toxicity (LD₅₀ 1000 mg/kg in rats), suggesting that structural modifications (e.g., ether linkages) may alter safety profiles . Cyclobutyl-containing analogs are pivotal in synthesizing appetite suppressants like Sibutramine, highlighting the therapeutic relevance of chlorophenylamine derivatives .

Biological Activity

1-(4-Chlorophenyl)hexan-1-amine hydrochloride, also known as 4-Chlorohexanamine , is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical structure and properties:

  • IUPAC Name: this compound
  • Chemical Formula: C12H18ClN
  • CAS Number: 5461-40-5
  • Molecular Weight: 229.73 g/mol

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is believed to act as a monoamine releasing agent , influencing the release of norepinephrine and dopamine in the central nervous system. This mechanism can lead to stimulant effects, which may be beneficial in certain therapeutic contexts but also raises concerns regarding potential abuse.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Stimulant Activity: Increased energy and alertness.
  • Appetite Suppression: Potential use in weight management.
  • Mood Enhancement: Possible antidepressant effects due to increased monoamine levels.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Stimulant Properties : A study on synthetic cathinones, which include analogs of this compound, demonstrated significant stimulant effects in animal models. These compounds were shown to increase locomotor activity and induce hyperactivity .
  • Neurotransmitter Release : Research has highlighted that similar compounds can enhance the release of norepinephrine and dopamine in vitro, suggesting a mechanism for their stimulant effects .
  • Toxicological Studies : Toxicological evaluations indicate that while some derivatives exhibit low toxicity at high doses, there are concerns regarding their safety profile when used chronically or in combination with other substances .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Stimulant EffectsIncreased locomotor activity
Monoamine ReleaseEnhanced norepinephrine and dopamine release
Appetite SuppressionPotential use in weight management
ToxicityLow toxicity at high concentrations

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)hexan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-chlorophenylacetone with hexylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions can yield the free amine. Subsequent treatment with HCl generates the hydrochloride salt . Optimization strategies include:

  • Temperature Control: Maintain 0–5°C during salt formation to prevent decomposition.
  • Solvent Selection: Use polar aprotic solvents (e.g., THF) to enhance intermediate stability.
  • Purification: Employ recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and hexylamine backbone (δ ~1.2–1.6 ppm for aliphatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak at m/z 229.12 (free base) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, particularly if chiral centers are present .

Advanced: How can researchers design experiments to investigate the serotonin and norepinephrine reuptake inhibition potential of this compound?

Methodological Answer:

  • In Vitro Assays: Use synaptosomal uptake assays with 3^3H-labeled neurotransmitters (serotonin/norepinephrine) in rat brain tissue. Compare inhibition rates (IC50_{50}) against positive controls like sibutramine .
  • Dose-Response Analysis: Perform nonlinear regression to calculate potency and efficacy.
  • Structural Modifications: Introduce methyl or fluoro groups at the hexyl chain to explore SAR (Structure-Activity Relationships), as seen in analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of structurally similar chlorophenyl-amine derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically review datasets from PubChem and EPA DSSTox to identify outliers or methodological discrepancies (e.g., variations in assay protocols) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like SERT (serotonin transporter) and NET (norepinephrine transporter). Compare results with experimental IC50_{50} values .
  • Isomer-Specific Studies: Test positional isomers (e.g., 2-chlorophenyl vs. 4-chlorophenyl) to isolate electronic or steric effects, as demonstrated in studies on 2-(3-phenylphenyl)ethan-1-amine hydrochloride .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Safety Protocols: Use PPE (gloves, goggles) and fume hoods during handling, as hydrochloride salts may release HCl vapor upon heating .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound, and how should these models be validated?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic clearance. Parameters like logP (~3.5) and topological polar surface area (TPSA) (~26 Ų) are critical inputs .
  • Validation: Compare in silico predictions with in vivo rodent studies measuring plasma half-life and urinary excretion. Discrepancies >20% warrant re-evaluation of force fields or parameterization .

Basic: What chromatographic methods are suitable for analyzing impurities in synthesized batches?

Methodological Answer:

  • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect impurities like unreacted 4-chlorophenyl precursor at 254 nm .
  • GC-MS: Quantify volatile byproducts (e.g., hexyl chloride) using a DB-5MS column and electron ionization .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • Isotope Labeling: Synthesize 13^13C-labeled analogs and track metabolites via LC-MS/MS in rat liver microsomes. Identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Enzyme Inhibition Assays: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes .

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